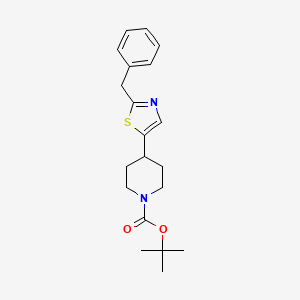
tert-butyl 4-(2-benzyl-1,3-thiazol-5-yl)piperidine-1-carboxylate
Overview
Description
tert-butyl 4-(2-benzyl-1,3-thiazol-5-yl)piperidine-1-carboxylate is a complex organic compound that has garnered significant interest in the fields of chemistry and pharmacology. This compound is characterized by the presence of a tert-butyloxycarbonyl (Boc) protecting group attached to a piperidine ring, which is further substituted with a benzylthiazol moiety. The unique structure of this compound makes it a valuable intermediate in various synthetic processes and research applications.
Preparation Methods
The synthesis of tert-butyl 4-(2-benzyl-1,3-thiazol-5-yl)piperidine-1-carboxylate typically involves multiple steps, starting with the preparation of the piperidine ring and subsequent introduction of the Boc protecting group. One common synthetic route involves the reaction of piperidine with tert-butyl chloroformate to form the Boc-protected piperidine. This intermediate is then reacted with 2-benzylthiazole under appropriate conditions to yield the final product.
Industrial production methods for this compound may involve the use of flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability compared to traditional batch processes .
Chemical Reactions Analysis
tert-butyl 4-(2-benzyl-1,3-thiazol-5-yl)piperidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the thiazole ring or other functional groups.
Substitution: The Boc group can be selectively removed under acidic conditions, allowing for further functionalization of the piperidine ring.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and acids like hydrochloric acid for Boc deprotection. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
tert-butyl 4-(2-benzyl-1,3-thiazol-5-yl)piperidine-1-carboxylate has a wide range of applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex molecules and is used in the development of new synthetic methodologies.
Biology: The compound is used in the study of biological pathways and interactions, particularly those involving piperidine derivatives.
Medicine: Research into potential therapeutic applications, including drug development and the study of pharmacokinetics and pharmacodynamics.
Industry: Utilized in the production of fine chemicals and as a building block for various industrial processes
Mechanism of Action
The mechanism of action of tert-butyl 4-(2-benzyl-1,3-thiazol-5-yl)piperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The Boc group serves as a protecting group, allowing for selective reactions at other sites on the molecule. Upon deprotection, the piperidine ring can interact with various biological targets, influencing pathways related to neurotransmission, enzyme activity, and receptor binding .
Comparison with Similar Compounds
tert-butyl 4-(2-benzyl-1,3-thiazol-5-yl)piperidine-1-carboxylate can be compared to other Boc-protected piperidine derivatives, such as:
1-t-Butyloxycarbonyl-4-(2-benzoyl-thiazol-5-yl)piperidine: Similar structure but with a benzoyl group instead of a benzyl group.
N-Boc-4-piperidinemethanol: A simpler Boc-protected piperidine derivative used in various synthetic applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C20H26N2O2S |
|---|---|
Molecular Weight |
358.5 g/mol |
IUPAC Name |
tert-butyl 4-(2-benzyl-1,3-thiazol-5-yl)piperidine-1-carboxylate |
InChI |
InChI=1S/C20H26N2O2S/c1-20(2,3)24-19(23)22-11-9-16(10-12-22)17-14-21-18(25-17)13-15-7-5-4-6-8-15/h4-8,14,16H,9-13H2,1-3H3 |
InChI Key |
KBJCOKHEPYMZFK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)C2=CN=C(S2)CC3=CC=CC=C3 |
Origin of Product |
United States |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.













